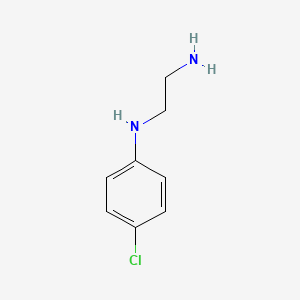

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Descripción general

Descripción

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine, also known as 4-chloro-N-(2-aminoethyl)aniline, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its potential applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chloroaniline with 2-bromoethylamine or similar reagents. The process can be optimized for yield and purity using various solvents and catalysts. The general reaction scheme can be summarized as follows:

- Starting Materials : 4-Chloroaniline and 2-bromoethylamine.

- Reaction Conditions : Conducted under reflux in a suitable solvent (e.g., ethanol or DMF).

- Purification : The product is purified using recrystallization or chromatography.

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and antiparasitic effects. Below is a detailed exploration of these activities.

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, studies have shown that these compounds exhibit moderate to good antibacterial activity against various strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | 50 | E. coli, S. aureus, P. aeruginosa |

| 4-Chloro-N-(2-aminoethyl)aniline | 40 | E. faecalis, K. pneumoniae |

The minimum inhibitory concentration (MIC) values indicate that the compound's effectiveness varies across different bacterial strains, with lower MIC values suggesting higher potency.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For example, it has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The mechanism of action appears to involve the disruption of cell cycle progression and induction of oxidative stress.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

- Cell Lines Tested : MDA-MB-231, HT-29

- IC50 Values :

- MDA-MB-231: 0.5 µM

- HT-29: 0.6 µM

These results suggest that the compound is significantly more potent than standard chemotherapeutics like cisplatin.

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays demonstrated that this compound derivatives displayed potent activity with an EC50 value as low as 0.001 µM for certain analogs.

Table 2: Antiparasitic Activity Data

| Compound | EC50 (µM) | Parasite Tested |

|---|---|---|

| This compound | 0.001 | Trypanosoma brucei |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiparasitic Activity

One of the most significant applications of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine is in the development of antiparasitic agents. A study highlighted the synthesis of N-(2-aminoethyl)-N-phenyl benzamides, which showed promising activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Among the synthesized compounds, one particular derivative exhibited an in vitro EC50 value of 0.001 μM, demonstrating high potency. This compound was orally bioavailable and effectively cured 2 out of 3 mice infected with Trypanosoma brucei when administered at a dosage of 50 mg/kg for four days .

Cytotoxic Activity

Recent research has also explored the cytotoxic properties of derivatives related to this compound. Compounds derived from this amine have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer). For instance, a specific derivative demonstrated an IC50 value that was 78.75 times more potent than cisplatin against breast cancer cells . These findings suggest that such compounds could serve as lead candidates for further drug development.

Materials Science

Polymeric Applications

In materials science, this compound has potential applications in creating polymers for various uses. The compound can be utilized as a building block for synthesizing polymers that possess specific thermal and chemical properties suitable for coatings and adhesives. The incorporation of amine functionalities can enhance the adhesion properties of these materials, making them suitable for industrial applications .

Cosmetic Formulations

Cosmetic Ingredients

The compound's amine group offers opportunities in cosmetic formulations as a conditioning agent or emulsifier. Its ability to interact with various skin components makes it valuable in developing products aimed at improving skin texture and moisture retention. Recent advancements in polymer science have allowed for the design of formulations that are both effective and environmentally friendly, aligning with consumer preferences for sustainable products .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Comparison to Cisplatin |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.4 | 78.75 times more potent |

| Compound B | HT-29 | 0.8 | 50.8 times more potent |

Table 2: Synthesis and Antiparasitic Activity

| Compound Structure | In Vitro EC50 (μM) | Oral Bioavailability | Efficacy in Mice |

|---|---|---|---|

| N-(2-aminoethyl)-N-phenyl benzamide | 0.001 | Yes | Cured 2/3 mice |

Propiedades

IUPAC Name |

N'-(4-chlorophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWHGUZSQPOQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506197 | |

| Record name | N~1~-(4-Chlorophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14088-84-7 | |

| Record name | N~1~-(4-Chlorophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.